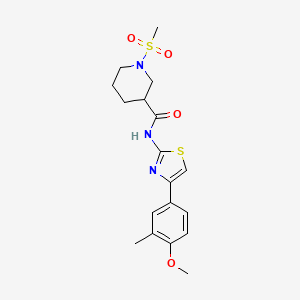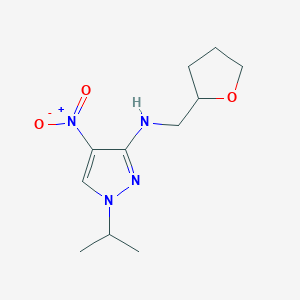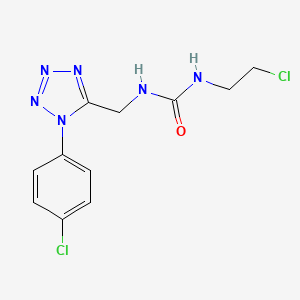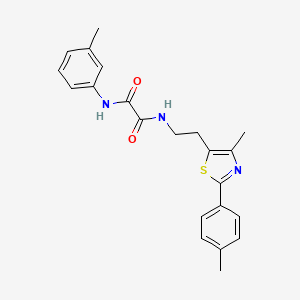
2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of DNA-Dependent Protein Kinase Inhibitors
- 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate is utilized as a key intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. This compound plays a critical role in the development of specific inhibitors for cancer therapy (Rodriguez Aristegui et al., 2006).
Studies on Sulfenamides and Anodic Oxidation
- In a study exploring sulfenamides, the controlled potential electrolysis of N-(2-nitrophenylthio) amines including morpholine, reveals insights into anodic oxidation processes, which are significant in organic synthesis and industrial applications (Sayo et al., 1983).
Hydrogen Bonding in Proton-Transfer Compounds
- Morpholine derivatives are studied for their hydrogen-bonding patterns in proton-transfer compounds. This research is important for understanding molecular interactions in various chemical systems (Smith et al., 2011).
Development of Neurokinin-1 Receptor Antagonists
- Morpholine acetals have been structurally modified for the development of potent neurokinin-1 (hNK-1) receptor antagonists, which are significant in treating various disorders related to Substance P (Hale et al., 1998).
Synthesis of Heterocyclic Polymers
- 1,3-diphthalimidobenzene derivatives, including morpholine derivatives, are potent reagents in the synthesis of heterocyclic polymers, used in various industrial applications (Kovalevsky et al., 1998).
Photophysical Characterization in Chemistry
- Studies on compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine have provided valuable insights into the photophysical properties of chemical compounds, which are important in the field of materials science (Chin et al., 2010).
Continuous Synthesis and Purification
- The coupling of flow reactors with chromatography modules, using morpholine in nucleophilic aromatic substitution reactions, demonstrates advancements in continuous synthesis and purification in chemical processing (O'Brien et al., 2012).
Analysis in Environmental Chemistry
- Methods for determining aliphatic amines, including morpholine, in wastewater and surface water have been developed, which are crucial in environmental monitoring and protection (Sacher et al., 1997).
Development of Active Pharmaceutical Ingredients
- The continuous production of ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM), a key intermediate in the synthesis of Linezolid, an antibiotic, highlights the importance of morpholine derivatives in pharmaceutical manufacturing (Pereira et al., 2021).
Applications in Photopolymerization
- Novel water-soluble photoinitiators, such as sodium 4-[2-(4-morpholino)benzoyl-2-dimethylamino]butylbenzenesulfonate (MBS), have been developed for environmentally friendly photopolymerization processes (Kojima et al., 1998).
Propiedades
IUPAC Name |
4-methylbenzenesulfonic acid;2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-3-9-1-2-10-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICZBDMQDDKMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(CN1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)


![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)






![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)
![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)